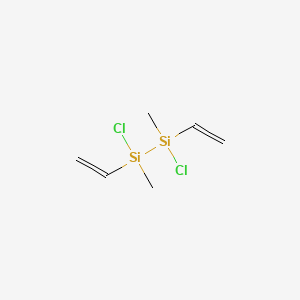
1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms, each bonded to a chlorine atom, an ethylene group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane typically involves the reaction of dichlorosilane with ethylene and methyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials, including dichlorosilane, ethylene, and methyl groups, are fed into the reactor, where they undergo the catalytic reaction. The product is then purified through distillation or other separation techniques to remove any impurities and obtain the final compound in high purity.
化学反応の分析
Types of Reactions
1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under anhydrous conditions to avoid hydrolysis.
Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds, under inert atmosphere conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
科学的研究の応用
1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives. It is also used in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane involves its interaction with various molecular targets and pathways The compound can undergo hydrolysis to form silanols, which can further react to form siloxanes These reactions are catalyzed by acids or bases and involve the cleavage of silicon-chlorine bonds
類似化合物との比較
Similar Compounds
1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane: Similar structure but with ethyl groups instead of ethylene groups.
1,2-Dichloro-1,1,2,2-tetramethyldisilane: Contains four methyl groups instead of ethylene and methyl groups.
1,2-Dichloro-1,2-diphenyl-1,2-dimethyldisilane: Contains phenyl groups instead of ethylene groups.
Uniqueness
1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane is unique due to the presence of both ethylene and methyl groups bonded to the silicon atoms. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
192887-59-5 |
|---|---|
分子式 |
C6H12Cl2Si2 |
分子量 |
211.23 g/mol |
IUPAC名 |
chloro-(chloro-ethenyl-methylsilyl)-ethenyl-methylsilane |
InChI |
InChI=1S/C6H12Cl2Si2/c1-5-9(3,7)10(4,8)6-2/h5-6H,1-2H2,3-4H3 |
InChIキー |
XAJBYOOQBLMFDK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C=C)([Si](C)(C=C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


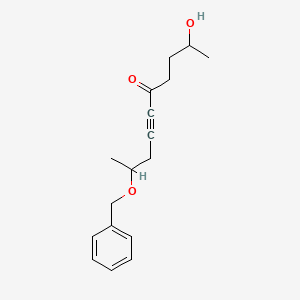
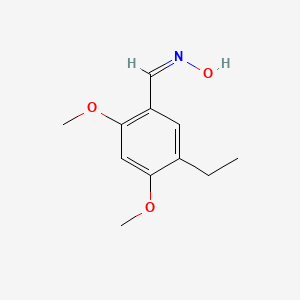
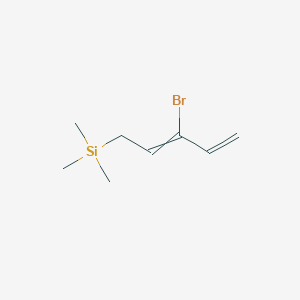
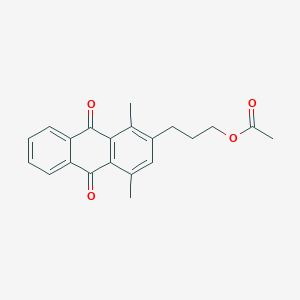

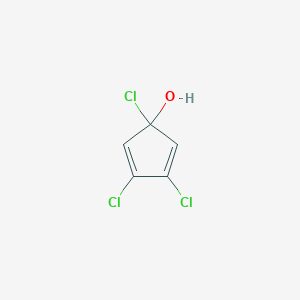
![4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]](/img/structure/B12574394.png)

![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)
![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)
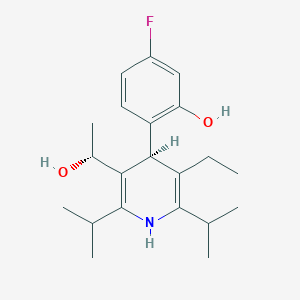
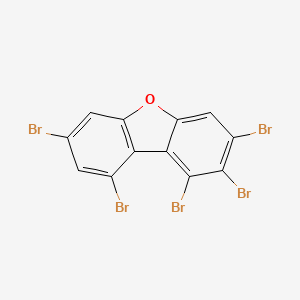
![2'-Phenylspiro[cyclopentane-1,1'-indene]](/img/structure/B12574422.png)
